![molecular formula C15H23NO3S B8569891 2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate](/img/structure/B8569891.png)
2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate is a chemical compound that belongs to the class of organic esters It is derived from methanesulfonic acid and 2-(4-piperidin-1-ylmethylphenyl)ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid 2-(4-piperidin-1-ylmethylphenyl)ethyl ester typically involves the esterification of methanesulfonic acid with 2-(4-piperidin-1-ylmethylphenyl)ethanol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Applications De Recherche Scientifique
2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methanesulfonic acid 2-(4-piperidin-1-ylmethylphenyl)ethyl ester exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The ester group can undergo hydrolysis to release the active 2-(4-piperidin-1-ylmethylphenyl)ethanol, which can then interact with molecular targets.
Comparaison Avec Des Composés Similaires
2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate can be compared with other esters derived from methanesulfonic acid and different alcohols. Similar compounds include:
- Methanesulfonic acid ethyl ester
- Methanesulfonic acid methyl ester
- Methanesulfonic acid benzyl ester
Uniqueness: The presence of the piperidinylmethylphenyl group in methanesulfonic acid 2-(4-piperidin-1-ylmethylphenyl)ethyl ester imparts unique chemical and biological properties, making it distinct from other methanesulfonic acid esters. This structural feature may enhance its interactions with specific molecular targets, leading to unique applications in research and industry.
Propriétés
Formule moléculaire |
C15H23NO3S |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate |
InChI |
InChI=1S/C15H23NO3S/c1-20(17,18)19-12-9-14-5-7-15(8-6-14)13-16-10-3-2-4-11-16/h5-8H,2-4,9-13H2,1H3 |
Clé InChI |
ZMLYTVMJBYVBAL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCC1=CC=C(C=C1)CN2CCCCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
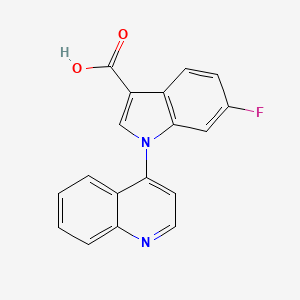
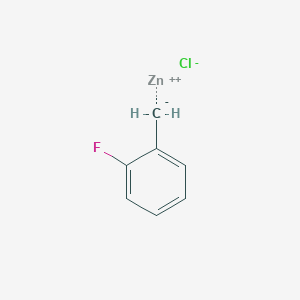
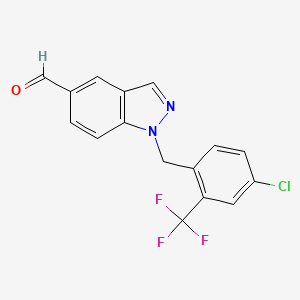
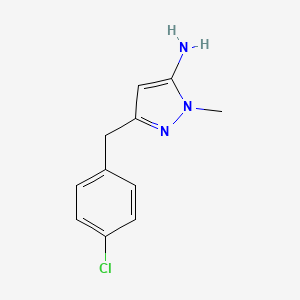
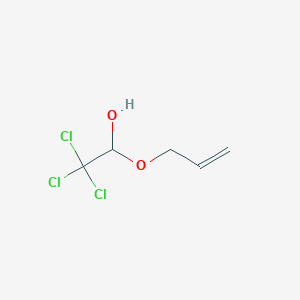
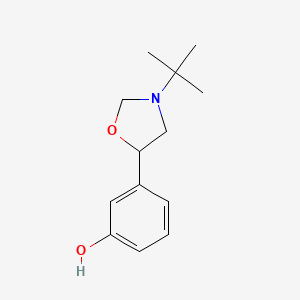
![N-ethyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B8569867.png)
![Methyl 5-{[1-(thiophen-2-yl)ethyl]carbamoyl}thiophene-2-carboxylate](/img/structure/B8569875.png)
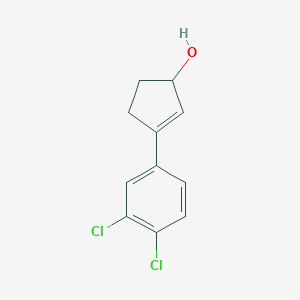
![(2S)-2-{[4-(Benzyloxy)-3-(methanesulfonyl)phenoxy]methyl}oxirane](/img/structure/B8569897.png)
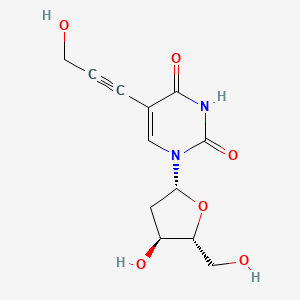
![2,6-Dimethyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-amine](/img/structure/B8569915.png)
![N-[(2-Nitrophenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B8569923.png)

